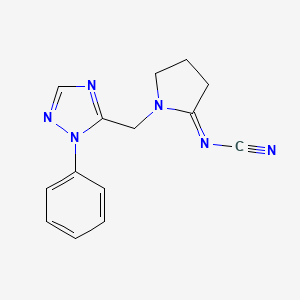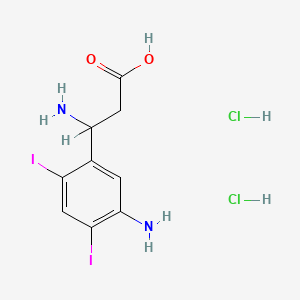
Betamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betamin, also known as thiamine or vitamin B1, is an essential micronutrient for humans and animals. It plays a crucial role in various metabolic processes, particularly in the catabolism of sugars and amino acids. Thiamine is water-soluble and is commonly found in foods such as whole grains, legumes, and some meats and fish .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiamine hydrochloride, a common form of Betamin, is typically synthesized through the condensation, hydrolysis, neutralization, oxidation, and acidification of acetamidine hydrochloride with α-dimethoxy-β-methoxypropionitrile . This process involves several steps to ensure the purity and efficacy of the final product.
Industrial Production Methods: Industrial production of thiamine often involves fermentation processes using microorganisms such as bacteria and yeast. These microorganisms are cultured in controlled environments to produce thiamine, which is then extracted and purified for use in supplements and medications .
Analyse Chemischer Reaktionen
Types of Reactions: Thiamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is sensitive to light and humidity, which can lead to its degradation .
Common Reagents and Conditions: Common reagents used in the reactions involving thiamine include acetamidine hydrochloride, α-dimethoxy-β-methoxypropionitrile, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to prevent degradation and ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions involving thiamine include thiamine pyrophosphate (TPP), which is a coenzyme in the catabolism of sugars and amino acids .
Wissenschaftliche Forschungsanwendungen
Thiamine has a wide range of scientific research applications:
Wirkmechanismus
Thiamine exerts its effects by acting as a coenzyme in various metabolic reactions. The most well-characterized derivative of thiamine is thiamine pyrophosphate (TPP), which is essential for the catabolism of sugars and amino acids . TPP acts as a coenzyme for several enzymes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are involved in the Krebs cycle .
Vergleich Mit ähnlichen Verbindungen
Thiamine is unique among the B vitamins due to its specific role in carbohydrate metabolism. Similar compounds include:
Vitamin B2 (Riboflavin): Involved in energy production and the metabolism of fats, drugs, and steroids.
Vitamin B3 (Niacin): Plays a role in DNA repair and the production of steroid hormones in the adrenal gland.
Vitamin B6 (Pyridoxine): Involved in amino acid metabolism, neurotransmitter synthesis, and gene expression.
Vitamin B12 (Cobalamin): Essential for red blood cell formation, neurological function, and DNA synthesis.
Thiamine’s unique role in carbohydrate metabolism and its specific coenzyme functions distinguish it from these other B vitamins.
Eigenschaften
CAS-Nummer |
18071-61-9 |
|---|---|
Molekularformel |
C9H12Cl2I2N2O2 |
Molekulargewicht |
504.92 g/mol |
IUPAC-Name |
3-amino-3-(5-amino-2,4-diiodophenyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H10I2N2O2.2ClH/c10-5-2-6(11)8(13)1-4(5)7(12)3-9(14)15;;/h1-2,7H,3,12-13H2,(H,14,15);2*1H |
InChI-Schlüssel |
GTVCJJADPZZNBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1N)I)I)C(CC(=O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


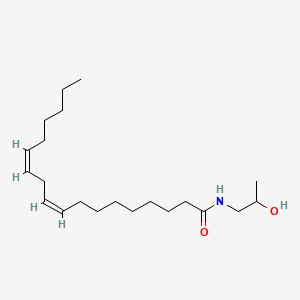
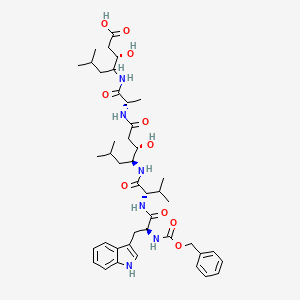
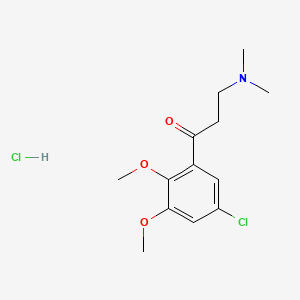
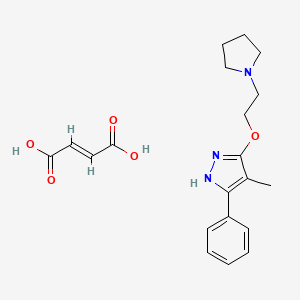

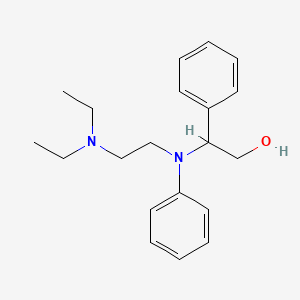

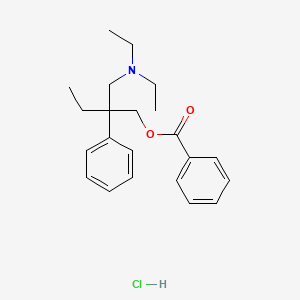
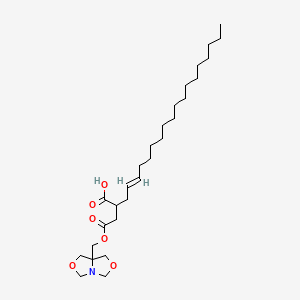
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B12770760.png)


![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3,4-oxadiazol-2-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B12770788.png)
